2-(6-Aminopyridin-3-yl)ethan-1-ol

Übersicht

Beschreibung

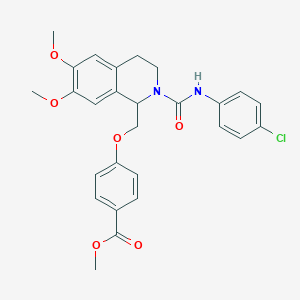

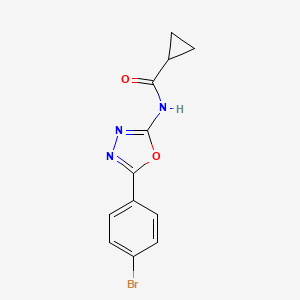

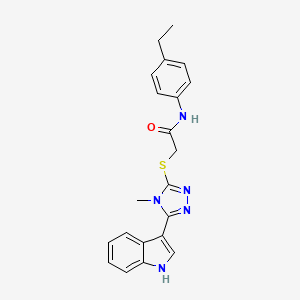

2-(6-Aminopyridin-3-yl)ethan-1-ol is a chemical compound with the CAS Number: 1314973-84-6 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 2-(6-amino-3-pyridinyl)ethanol . It is typically stored at room temperature and has a physical form of oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2,(H2,8,9) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

As mentioned earlier, this compound is an oil-like substance that is typically stored at room temperature . It has a molecular weight of 138.17 .Wissenschaftliche Forschungsanwendungen

Fluorescent Tagging in Oligosaccharides

2-Aminopyridine derivatives are used in fluorescent tagging of oligosaccharides. A study by Hase, Ikenaka, and Matsushima (1978) demonstrates how the aldehyde group of an oligosaccharide is combined with 2-aminopyridine, resulting in a fluorescent derivative. This is valuable for determining polymerization, sequencing sugar units, identifying linkage points, and creating fingerprints of sugar structures (Hase, Ikenaka, & Matsushima, 1978).

Protic Hydroxylic Ionic Liquids

Shevchenko et al. (2017) explored the synthesis of protic hydroxylic ionic liquids with nitrogenous centers, which can be derived from reactions involving aminopyridine derivatives. These ionic liquids exhibit unique properties like high conductivity and low glass transition temperatures, making them significant in fields like material science and chemistry (Shevchenko et al., 2017).

Coordination Chemistry

Aminopyridine derivatives are important in coordination chemistry. Halcrow (2005) reviews the synthesis of 2,6-di(pyrazol-1-yl)pyridine and related ligands, highlighting their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Fluorescent Chemosensors

Shylaja et al. (2020) discovered that certain 2-aminopyridine-3-carbonitriles function as fluorescent chemosensors for detecting ions like Fe3+ and picric acid. This highlights the role of aminopyridine derivatives in developing sensitive detection methods for various substances (Shylaja et al., 2020).

Synthesis of Bioactive Compounds

Bolliger, Oberholzer, and Frech (2011) discuss the significance of 2-aminopyridines as key structural cores in bioactive natural products and medicinally important compounds. Their study provides insights into the synthesis and applications of these compounds in biology and medicine (Bolliger, Oberholzer, & Frech, 2011).

Complex Formation with Transition Metals

Winter, Newkome, and Schubert (2011) detail the use of terpyridines, which are related to aminopyridines, in forming complexes with transition metals. These complexes find applications in diverse fields like photovoltaics, biomedicinal chemistry, and organometallic catalysis (Winter, Newkome, & Schubert, 2011).

Safety and Hazards

The safety information available indicates that 2-(6-Aminopyridin-3-yl)ethan-1-ol has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, H315 means it causes skin irritation, H319 indicates it causes serious eye irritation, and H335 means it may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2-(6-aminopyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQMIVBDSUKTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314973-84-6 | |

| Record name | 2-(6-aminopyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2719096.png)

![6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2719097.png)

![2-[Methyl(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2719105.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(trifluoromethyl)benzyl]piperidine-3-carboxamide](/img/structure/B2719112.png)

![tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate](/img/structure/B2719117.png)